

The Multifaceted Role of ASAP1 in Human Cellular Function: A Technical Guide

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Compound of Interest

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Introduction

The ArfGAP with SH3 domain, ankyrin repeat and PH domain 1 (ASAP1), also known as AMAP1 or DDEF1, is a multi-domain protein that plays a pivotal role in a multitude of cellular processes. Encoded by the ASAP1 gene, this protein acts as a GTPase-activating protein (GAP) for the ADP-ribosylation factor (Arf) family of small GTPases. Its intricate domain architecture allows it to function as a scaffold and signaling molecule, integrating various cellular signals to modulate membrane trafficking, cytoskeletal organization, cell migration, and invasion. Dysregulation of ASAP1 has been implicated in several pathologies, most notably in cancer progression and metastasis, making it a subject of intense research and a potential therapeutic target. This technical guide provides an in-depth overview of the core functions of ASAP1 in human cells, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.

Core Functions of ASAP1

ASAP1's primary function is to accelerate the hydrolysis of GTP bound to Arf proteins, thereby converting them from their active GTP-bound state to an inactive GDP-bound state. This GAP activity is crucial for the regulation of vesicular transport and actin cytoskeleton dynamics.

Arf GTPase-Activating Protein (GAP) Activity



ASAP1 exhibits preferential GAP activity towards specific Arf isoforms. Its activity is dependent on phosphatidylinositol 4,5-bisphosphate (PIP2), which binds to its Pleckstrin homology (PH) domain and induces a conformational change that enhances catalytic efficiency.[1] The catalytic core of ASAP1 comprises its PH, Arf GAP, and Ankyrin (ANK) repeat domains.[2]

Data Presentation

Table 1: Quantitative Analysis of ASAP1 Arf GAP Activity

Arf Isoform	kcat (s ⁻¹)	Km (µM)	Notes
Arf1	150	-	kcat determined for the catalytic domain (PH-Arf GAP-ANK).[1]
Arf5	-	-	ASAP1 shows activity towards Arf5, but detailed kinetic data is less available.[2]
Arf6	-	-	ASAP1 has lesser GAP activity towards Arf6 compared to Arf1 and Arf5.[2]

Table 2: ASAP1 Protein-Protein Interaction Binding Affinities

Binding Partner	ASAP1 Domain	Binding Affinity (Kd)	Method
MICAL1 (PRM)	SH3	~1 μM	Isothermal Titration Calorimetry (ITC)
giant ankyrin-B	SH3	~0.19 μM	Isothermal Titration Calorimetry (ITC)

Table 3: ASAP1 Expression in Human Cancers



Cancer Type	ASAP1 Expression Level	Association with Prognosis
Invasive Breast Cancer	Increased expression in a subset of tumors.[3]	Contradictory findings; some studies associate high expression with poor prognosis, while others suggest a tumor-suppressor role in certain contexts.[3]
Colorectal Cancer	Increased expression.[3]	Associated with poor prognosis and metastasis.[3]
Gastric Cancer	Increased expression.[3]	Associated with poor prognosis.[3]
Head and Neck Squamous Cell Carcinoma	Increased expression.[3]	Associated with poor prognosis.[3]
Hepatocellular Carcinoma	Increased expression.[3]	Associated with poor prognosis.[3]
Epithelial Ovarian Cancer	Increased expression.[3]	Associated with poor prognosis.[3]
Clear Cell Renal Cell Carcinoma	Increased expression.[3]	Associated with poor prognosis.[3]
Pancreatic Cancer	Increased expression.[3]	Associated with poor prognosis.[3]
Hepatoblastoma	Loss of expression in poorly differentiated cases.[3]	Loss of expression associated with more aggressive tumors. [3]

Signaling Pathways Involving ASAP1

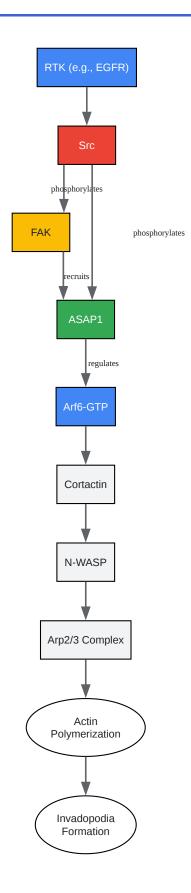
ASAP1 is a key node in several signaling pathways that control cell motility and invasion. Its ability to interact with a diverse range of proteins allows it to integrate signals from receptor tyrosine kinases (RTKs) and other signaling molecules to orchestrate changes in the actin cytoskeleton and cell adhesion.



Invadopodia Formation and Function

Invadopodia are actin-rich protrusions that mediate extracellular matrix (ECM) degradation, a critical step in cancer cell invasion. ASAP1 is a crucial component of the signaling cascade that drives invadopodia formation.[4]





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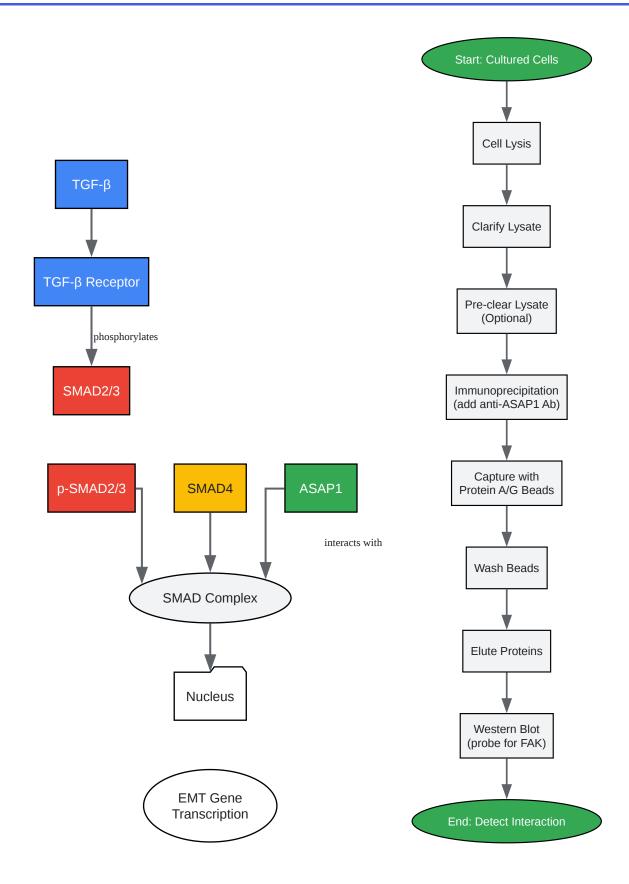
ASAP1 in Invadopodia Formation Signaling



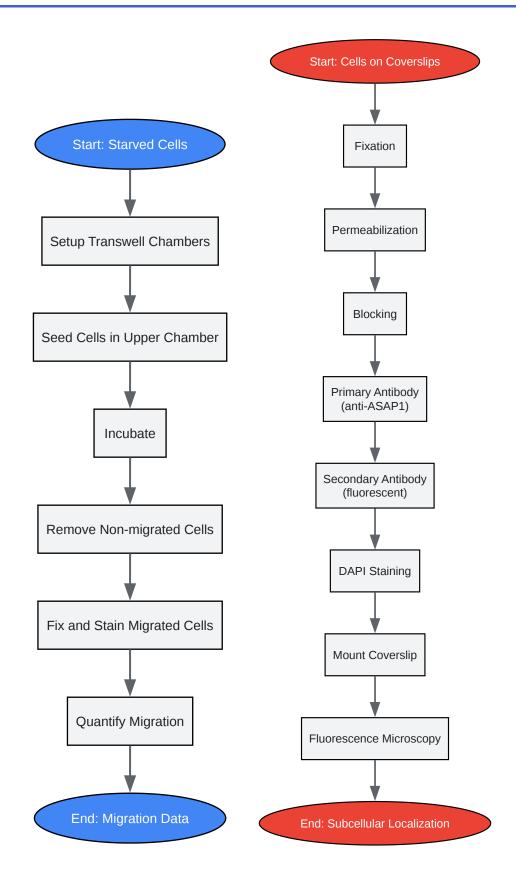
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a critical regulator of cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. ASAP1 has been shown to interact with and activate the TGF- β pathway.[5]









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